molecular formula C16H29N3O2S B5175633 N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine

Cat. No.: B5175633
M. Wt: 327.5 g/mol
InChI Key: YONUGTPYLPAUCA-UHFFFAOYSA-N
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Description

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine is a complex organic compound featuring an imidazole ring substituted with butyl, ethylsulfonyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the butyl and ethylsulfonyl groups through alkylation and sulfonylation reactions, respectively. The final step involves the addition of the N-ethyl-2-methylprop-2-en-1-amine moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts may also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, while the butyl and methyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-butyl-2-methylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine: Similar structure but lacks the ethylsulfonyl group.

    N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-methyl-2-methylprop-2-en-1-amine: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

The presence of the ethylsulfonyl group in N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-butyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-ethyl-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2S/c1-6-9-10-19-15(13-18(7-2)12-14(4)5)11-17-16(19)22(20,21)8-3/h11H,4,6-10,12-13H2,1-3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONUGTPYLPAUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)CC)CN(CC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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